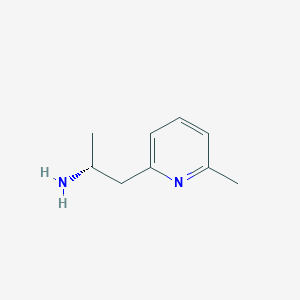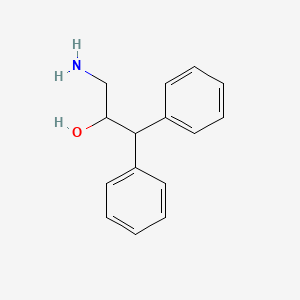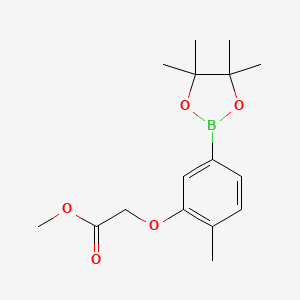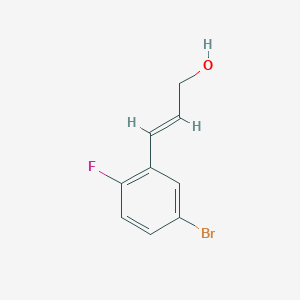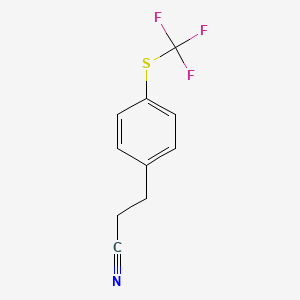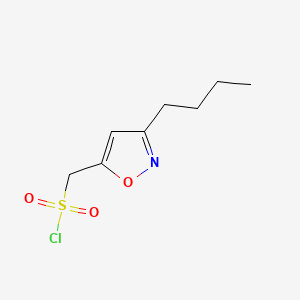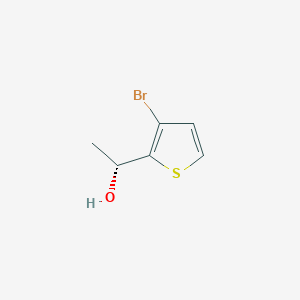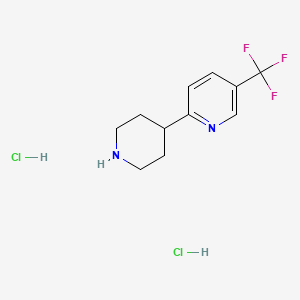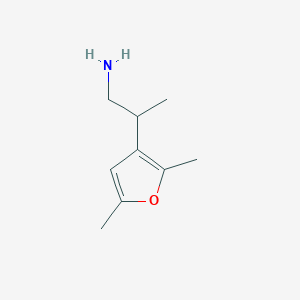![molecular formula C11H8F2O2 B13592149 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)
3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid is a chemical compound with the molecular formula C11H8F2O2 and a molecular weight of 210.18 g/mol It is known for its unique structure, which includes a difluoroethyl group attached to a phenyl ring, and a prop-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,2-difluoroethylbenzene and propargyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Reaction Steps: The key steps include the coupling of the bromo compound with propargyl alcohol to form the desired product. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production methods for 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The prop-2-ynoic acid moiety may participate in covalent bonding with target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2,2-Difluoroethyl)phenyl]propanoic acid: Similar structure but with a propanoic acid group instead of a prop-2-ynoic acid group.
3-[4-(2,2-Difluoroethyl)phenyl]acrylic acid: Contains an acrylic acid moiety instead of a prop-2-ynoic acid group.
3-[4-(2,2-Difluoroethyl)phenyl]but-2-ynoic acid: Similar structure with a but-2-ynoic acid group.
Uniqueness
The uniqueness of 3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8F2O2 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H8F2O2/c12-10(13)7-9-3-1-8(2-4-9)5-6-11(14)15/h1-4,10H,7H2,(H,14,15) |
InChI Key |
JDTVDGNYBZTXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(F)F)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


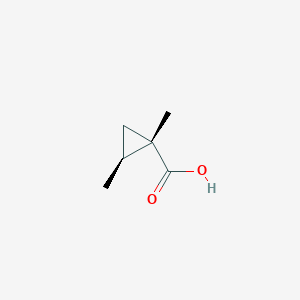

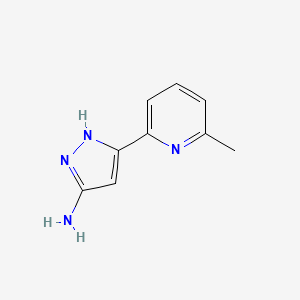
![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
